molecular formula C18H15N3O4S B2820693 2-((Z)-2-((Z)-benzylidenehydrazono)-3-(4-hydroxyphenyl)-4-oxothiazolidin-5-yl)acetic acid CAS No. 303120-78-7

2-((Z)-2-((Z)-benzylidenehydrazono)-3-(4-hydroxyphenyl)-4-oxothiazolidin-5-yl)acetic acid

Cat. No.: B2820693
CAS No.: 303120-78-7
M. Wt: 369.4
InChI Key: ZFXSHIOAVVLRMG-VTGDJEONSA-N
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Description

2-((Z)-2-((Z)-benzylidenehydrazono)-3-(4-hydroxyphenyl)-4-oxothiazolidin-5-yl)acetic acid is a complex organic compound that features a thiazolidine ring, a benzylidenehydrazono group, and a hydroxyphenyl moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Z)-2-((Z)-benzylidenehydrazono)-3-(4-hydroxyphenyl)-4-oxothiazolidin-5-yl)acetic acid typically involves the following steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thioamide with an α-halo acid under basic conditions.

    Introduction of the Benzylidenehydrazono Group: This step involves the condensation of the thiazolidine derivative with benzaldehyde in the presence of a hydrazine derivative.

    Hydroxyphenyl Substitution:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl moiety, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the benzylidenehydrazono group, converting it to the corresponding hydrazine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule, particularly on the aromatic ring and the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are frequently employed.

Major Products

    Oxidation Products: Quinones, carboxylic acids, and other oxidized derivatives.

    Reduction Products: Hydrazine derivatives, reduced aromatic compounds.

    Substitution Products: Various substituted thiazolidine and aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of thiazolidine derivatives and their potential as ligands in coordination chemistry.

Biology

Biologically, 2-((Z)-2-((Z)-benzylidenehydrazono)-3-(4-hydroxyphenyl)-4-oxothiazolidin-5-yl)acetic acid is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly its role in modulating enzyme activity and signaling pathways. It may serve as a lead compound for the development of new pharmaceuticals.

Industry

Industrially, this compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which 2-((Z)-2-((Z)-benzylidenehydrazono)-3-(4-hydroxyphenyl)-4-oxothiazolidin-5-yl)acetic acid exerts its effects involves several pathways:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.

    Signal Transduction: It may interfere with cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and differentiation.

    DNA Interaction: The compound can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine Derivatives: Compounds like thiazolidinediones, which are used as antidiabetic agents.

    Benzylidenehydrazones: Similar compounds include various Schiff bases that have been studied for their biological activities.

    Hydroxyphenyl Derivatives: Compounds such as hydroxyphenylacetic acid and its derivatives.

Uniqueness

What sets 2-((Z)-2-((Z)-benzylidenehydrazono)-3-(4-hydroxyphenyl)-4-oxothiazolidin-5-yl)acetic acid apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

IUPAC Name

2-[(2Z)-2-[(Z)-benzylidenehydrazinylidene]-3-(4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c22-14-8-6-13(7-9-14)21-17(25)15(10-16(23)24)26-18(21)20-19-11-12-4-2-1-3-5-12/h1-9,11,15,22H,10H2,(H,23,24)/b19-11-,20-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXSHIOAVVLRMG-VTGDJEONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NN=C2N(C(=O)C(S2)CC(=O)O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N\N=C/2\N(C(=O)C(S2)CC(=O)O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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